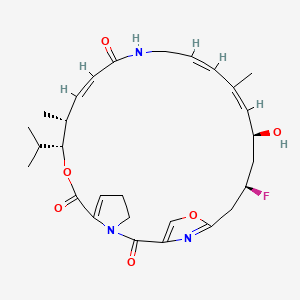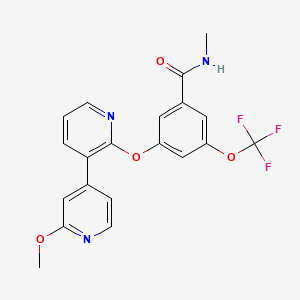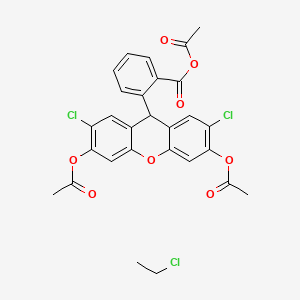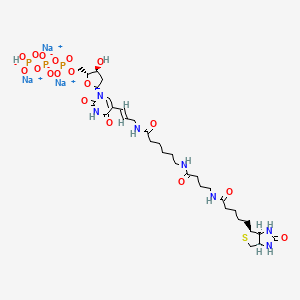
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a sulfonyl group attached to a valine amino acid, with a 4-chloro-3-(trifluoromethyl)phenyl group as a substituent. The presence of both chloro and trifluoromethyl groups imparts distinct chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine typically involves multiple steps, starting with the preparation of the 4-chloro-3-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where chlorine and trifluoromethyl groups are introduced onto a benzene ring. The sulfonylation of this intermediate is then carried out using sulfonyl chloride reagents under basic conditions to form the sulfonyl derivative. Finally, the coupling of this sulfonyl derivative with L-valine is achieved through peptide bond formation reactions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for sulfonylation and peptide coupling steps, as well as purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards certain biological targets, modulating their function and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the 4-chloro-3-(trifluoromethyl)phenyl moiety but differs in the functional group attached.
4-Chloro-3-(trifluoromethyl)phenyl sulfone: Similar sulfonyl group but lacks the valine amino acid component.
4-Chloro-3-(trifluoromethyl)phenyl sulfoxide: Intermediate oxidation state between sulfonyl and sulfide.
Uniqueness
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine is unique due to the combination of its sulfonyl group with an amino acid, which imparts distinct chemical and biological properties
属性
分子式 |
C12H13ClF3NO4S |
|---|---|
分子量 |
359.75 g/mol |
IUPAC 名称 |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 |
InChI 键 |
IGSDVRVGWMUAPT-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
规范 SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)



![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)

![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)


![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)
![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)

